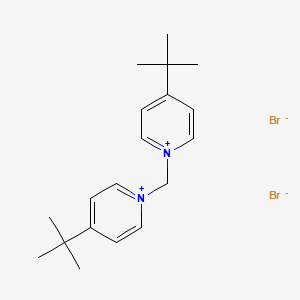
1,1'-Methylenebis(4-tert-butylpyridin-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide is a chemical compound known for its unique structure and properties It consists of two 4-tert-butylpyridinium units linked by a methylene bridge, with two bromide ions as counterions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with formaldehyde and hydrobromic acid. The reaction proceeds as follows:
Step 1: 4-tert-butylpyridine is dissolved in a suitable solvent, such as dichloromethane.
Step 2: Formaldehyde is added to the solution, followed by the addition of hydrobromic acid.
Step 3: The reaction mixture is stirred at room temperature for several hours.
Step 4: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium units back to pyridine.
Substitution: The bromide ions can be substituted with other anions, such as chloride or nitrate, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ion exchange reactions are typically carried out in aqueous solutions with the desired anion source.
Major Products Formed
Oxidation: N-oxides of the pyridinium units.
Reduction: Pyridine derivatives.
Substitution: Compounds with different counterions, such as chlorides or nitrates.
Scientific Research Applications
1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts for organic synthesis.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets through its pyridinium units. These interactions can include:
Coordination with Metal Ions: The pyridinium units can coordinate with metal ions, forming stable complexes.
Electrostatic Interactions: The positively charged pyridinium units can interact with negatively charged species, such as anions or biological macromolecules.
Hydrophobic Interactions: The tert-butyl groups can engage in hydrophobic interactions, influencing the compound’s solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis(4,4’-bipyridin-1-ium) dibromide: Similar structure but with bipyridinium units instead of pyridinium.
1,1’-Methylenebis(4-tert-butylpyridinium) dichloride: Similar structure but with chloride counterions instead of bromide.
4,4’-Methylenebis(tert-butylpyridine): Similar structure but without the ionic nature.
Uniqueness
1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide is unique due to its specific combination of pyridinium units, tert-butyl groups, and bromide counterions. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
61368-96-5 |
|---|---|
Molecular Formula |
C19H28Br2N2 |
Molecular Weight |
444.2 g/mol |
IUPAC Name |
4-tert-butyl-1-[(4-tert-butylpyridin-1-ium-1-yl)methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C19H28N2.2BrH/c1-18(2,3)16-7-11-20(12-8-16)15-21-13-9-17(10-14-21)19(4,5)6;;/h7-14H,15H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
COSLAWKXBMVAHB-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)C[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


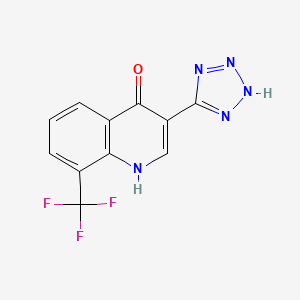
![8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14581562.png)
![(2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14581565.png)
![3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14581566.png)
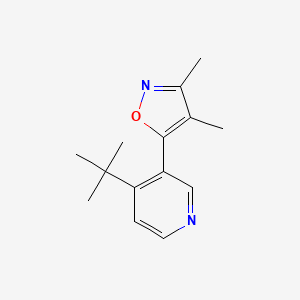
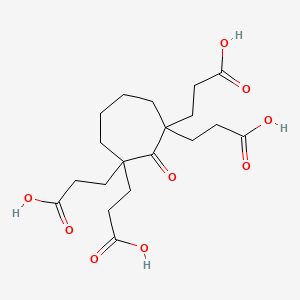
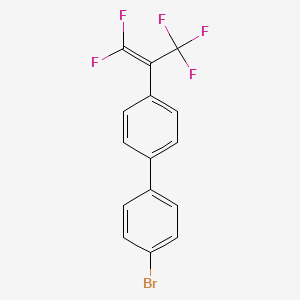
![Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane](/img/structure/B14581584.png)
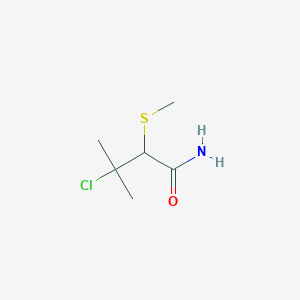
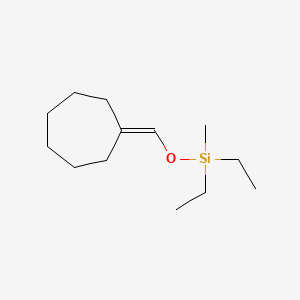
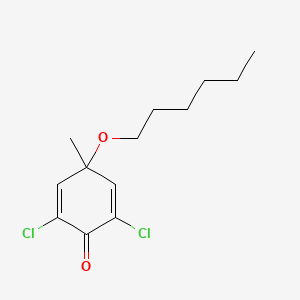
![1-[4-(2-Ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14581605.png)
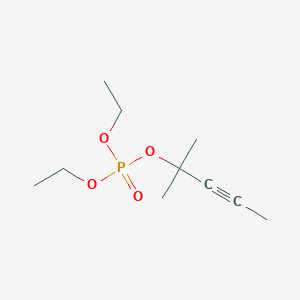
![2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14581617.png)
